
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound with a complex structure that includes an aromatic ring substituted with an isopropyl group, a trifluoromethyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone typically involves multiple steps, including the introduction of the isopropyl and trifluoromethyl groups onto the aromatic ring, followed by the formation of the ethanone moiety. Common synthetic routes may involve:
Electrophilic Aromatic Substitution: This reaction introduces the isopropyl and trifluoromethyl groups onto the aromatic ring using reagents like isopropyl chloride and trifluoromethyl iodide in the presence of a catalyst.
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanone moiety to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)acetic acid.
Reduction: Formation of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)ethanone: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-(4-(Isopropylamino)phenyl)ethanone:
Uniqueness
1-(4-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
1-[4-[propan-2-yl(trifluoromethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H14F3NO/c1-8(2)16(12(13,14)15)11-6-4-10(5-7-11)9(3)17/h4-8H,1-3H3 |
InChI Key |
YMAPIFCPCZSRKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)C(=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


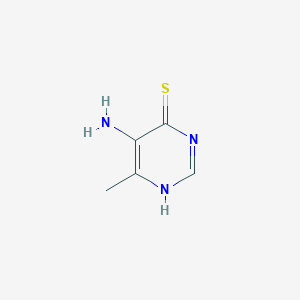
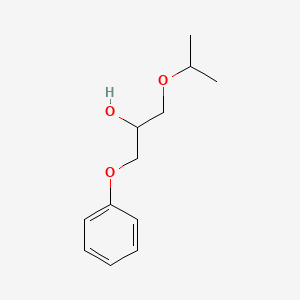
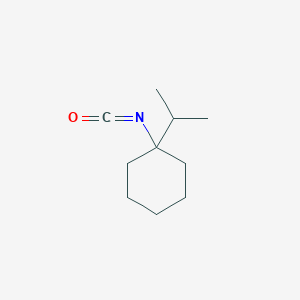

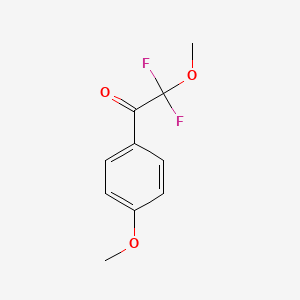
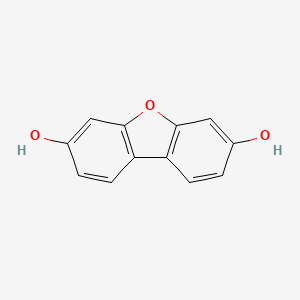
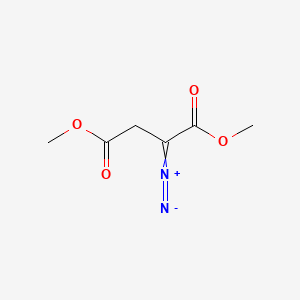
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
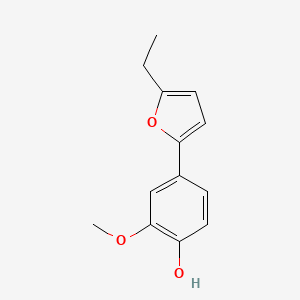
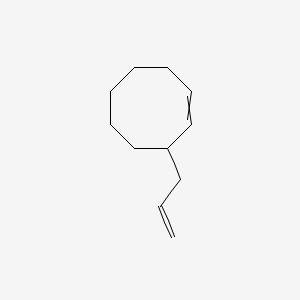

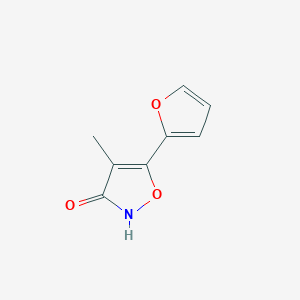
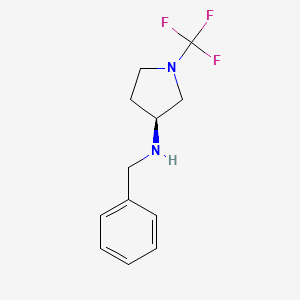
![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)
